molecular formula C25H21N5O2 B2493829 N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-03-9

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2493829
CAS No.: 1031650-03-9
M. Wt: 423.476
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative featuring a phenyl group at position 3 and a 4-ethylbenzyl carboxamide moiety at position 7. The ethylbenzyl substituent likely enhances lipophilicity compared to benzyl or methoxy-substituted derivatives, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

1031650-03-9

Molecular Formula

C25H21N5O2

Molecular Weight

423.476

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-2-16-8-10-17(11-9-16)15-26-24(31)19-12-13-20-21(14-19)30-23(27-25(20)32)22(28-29-30)18-6-4-3-5-7-18/h3-14,29H,2,15H2,1H3,(H,26,31)

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinazoline core with a triazole ring, which is known for its diverse pharmacological properties. The exploration of its biological activity encompasses various aspects such as anticancer, anti-inflammatory, and other therapeutic potentials.

The molecular formula of this compound is C18H18N4O2 with a molecular weight of approximately 342.36 g/mol. Its structure includes functional groups that may contribute to its biological activity:

Functional Group Type Role in Activity
CarboxamideAmidePotential for hydrogen bonding with biological targets
TriazoleHeterocyclic ringInvolved in interactions with enzymes and receptors
QuinazolineAromatic heterocycleKnown for anticancer properties

Anticancer Activity

Research indicates that derivatives of quinazoline and triazole exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : Hepatocellular carcinoma (HePG2), breast cancer (MCF7), prostate cancer (PC3), and colorectal carcinoma (HCT116).

The synthesized compounds demonstrated moderate cytotoxicity against these cell lines with IC50 values ranging from 17.35 µM to 39.41 µM . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory potential of compounds related to this class. For example, a related compound was shown to inhibit nitric oxide (NO) release and downregulate pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may exert similar effects through the modulation of inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Signal Pathway Modulation : It could alter signaling pathways such as MAPK or NF-kB that are crucial for cell proliferation and inflammatory responses.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the potential of triazoloquinazolines in drug development:

  • Cytotoxicity Evaluation : A series of synthesized triazoloquinazolines were evaluated for their anticancer activity against multiple cell lines. Notably, compound 9 exhibited the highest cytotoxicity against HCT116 cells .
  • In Vivo Studies : Compounds with similar structures have been tested in animal models for their anti-inflammatory effects using carrageenan-induced models . These studies confirm the therapeutic potential observed in vitro.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound ID/Name Substituent (Position 3) Carboxamide Group (Position 8) Molecular Weight logP Hydrogen Bond Acceptors Notes
Target Compound Phenyl N-(4-ethylbenzyl) Not reported Inferred higher 7 (estimated) Increased lipophilicity vs. benzyl analogs
E543-0685 (N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide) 4-Methoxyphenyl N-benzyl 425.45 2.9677 7 Methoxy group enhances polarity
E543-0483 (N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide) 4-Fluorophenyl N-cyclopropyl 363.35 Not reported 7 Fluorine improves metabolic stability
E543-0634 (N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide) Phenyl N-(4-methylsulfanylbenzyl) 441.51 Not reported 8 Sulfur contributes to hydrophobic interactions
Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate None (carboxylate at C3) Ethyl ester Not reported Inferred lower 6 Ester group reduces lipophilicity

Key Observations :

  • Polarity : Methoxy (E543-0685) and carboxylate (ethyl ester analog) substituents reduce logP, favoring aqueous solubility .
  • Bioisosteres : Fluorine (E543-0483) and methylsulfanyl (E543-0634) groups may improve target binding or metabolic resistance .
Anticancer Activity of Triazoloquinazoline Analogs
  • Triazoloquinazolines vs. Thieno-Fused Triazolopyrimidines: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines) demonstrated higher anticancer activity in NCI screens compared to aryl-fused triazoloquinazolines. For example, compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed only 81.85% growth inhibition in renal cancer cells, whereas thieno analogs achieved <50% growth in multiple cell lines .
  • Substituent Impact : The 4-ethylbenzyl group in the target compound may enhance activity through improved cell permeability, though direct data are lacking.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this triazoloquinazoline derivative?

Synthesis involves multi-step organic reactions, including cyclization, amide coupling, and functional group modifications. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction efficiency .
    Methodological optimization requires iterative testing via fractional factorial design to minimize side products .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify regioselectivity of triazole and quinazoline ring formation .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
    Cross-validation with computational predictions (e.g., density functional theory) refines structural assignments .

Advanced: How can computational methods improve reaction yield and selectivity?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example:

  • Reaction path search : Identifies low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent polarity modeling : COSMO-RS simulations correlate solvent effects with reaction outcomes .
    Experimental validation via microfluidic reactors enables rapid screening of computationally derived conditions .

Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?

Methodology includes:

  • Substituent variation : Modifying the 4-ethylbenzyl or phenyl groups to assess steric/electronic effects on target binding .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or antimicrobial susceptibility testing (MIC determinations) .
  • Molecular docking : Prioritizes derivatives with predicted high affinity for targets (e.g., bacterial DNA gyrase) .

Advanced: How to resolve contradictions in reported synthetic protocols (e.g., conflicting optimal temperatures)?

Systematic analysis via Design of Experiments (DoE) identifies critical factors:

  • Factor prioritization : Use Plackett-Burman design to rank variables (temperature, solvent, catalyst loading) .
  • Response surface methodology : Maps interactions between factors to pinpoint robust conditions .
    Contradictions often arise from impurities in starting materials; HPLC purity checks (>95%) are essential .

Basic: What challenges arise in solubility and formulation for in vivo studies?

  • Solubility limitations : The lipophilic triazoloquinazoline core requires co-solvents (e.g., PEG-400) or nanoformulation .
  • Stability testing : Monitor degradation under physiological pH (e.g., 7.4) via UPLC-MS over 24–72 hours .

Advanced: How to predict pharmacokinetic properties using in silico models?

  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Metabolite identification : Phase I/II metabolism simulations (e.g., cytochrome P450-mediated oxidation) guide toxicology studies .

Basic: What in vitro assays are suitable for initial biological screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative pathogens .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How do heterogeneous vs. homogeneous reaction conditions impact scalability?

  • Heterogeneous catalysis : Solid-supported reagents (e.g., silica-bound catalysts) simplify purification but may reduce yield .
  • Homogeneous conditions : Higher yields but require chromatography for purification, limiting scalability .
    Microreactor systems enable continuous flow synthesis to bridge this gap .

Advanced: How to assess stability under oxidative/reductive conditions?

  • Forced degradation studies : Expose the compound to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor via LC-MS .
  • Kinetic analysis : Arrhenius plots predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.